3-Amino-N-(tert-butyl)-2-methylbenzamide
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Overview
Description
3-Amino-N-(tert-butyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(tert-butyl)-2-methylbenzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino-2-methylbenzoic acid is then reacted with tert-butylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and reduction steps, and large-scale batch reactors for the amidation step.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(tert-butyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Amino-N-(tert-butyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase and protein tyrosine phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(tert-butyl)-2-methylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as dihydrofolate reductase, preventing the binding of the natural substrate and thereby inhibiting the enzyme’s activity.
Pathways Involved: This inhibition can affect various cellular pathways, including those involved in folate metabolism and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(tert-butyl)benzenesulfonamide
- 3-Amino-N-butylbenzenesulfonamide
Comparison
3-Amino-N-(tert-butyl)-2-methylbenzamide is unique due to the presence of both a tert-butyl group and a methyl group on the benzamide core, which can influence its chemical reactivity and biological activity. In comparison, similar compounds like 3-Amino-N-(tert-butyl)benzenesulfonamide and 3-Amino-N-butylbenzenesulfonamide may have different properties and applications due to variations in their substituents and overall structure.
Properties
IUPAC Name |
3-amino-N-tert-butyl-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-9(6-5-7-10(8)13)11(15)14-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEWVCCLFLNMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586169 |
Source
|
Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905234-93-7 |
Source
|
Record name | 3-Amino-N-tert-butyl-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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